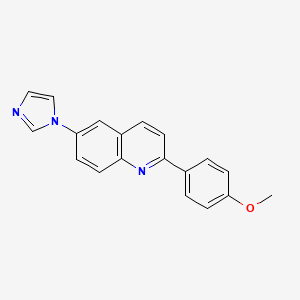
6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline is a heterocyclic compound that combines the structural features of imidazole and quinoline moieties
Preparation Methods
The synthesis of 6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline can be achieved through several synthetic routes. One common method involves the use of the Suzuki reaction for the functionalization of the quinoline moiety . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction conditions often involve heating the mixture to reflux temperatures.
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or quinoline rings, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Scientific Research Applications
6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: Its potential therapeutic applications include the treatment of infections and cancer.
Industry: It is used in the development of fluorescent dyes and materials due to its photophysical properties.
Mechanism of Action
The mechanism of action of 6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial and anticancer effects . The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar compounds to 6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline include other imidazole-quinoline derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their biological activities and applications . For example, 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline is another compound with similar structural features but different substituents .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique combination of imidazole and quinoline moieties contributes to its diverse chemical reactivity and wide range of applications.
Properties
Molecular Formula |
C19H15N3O |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
6-imidazol-1-yl-2-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C19H15N3O/c1-23-17-6-2-14(3-7-17)18-8-4-15-12-16(5-9-19(15)21-18)22-11-10-20-13-22/h2-13H,1H3 |
InChI Key |
DDQRGLVAPLBGTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridin-2-yl}-1H-indazole](/img/structure/B13884186.png)
![tert-butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate](/img/structure/B13884189.png)


![5-Methyl-2-phenylmethoxy-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13884205.png)
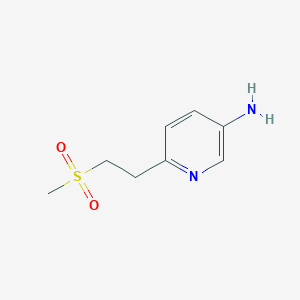

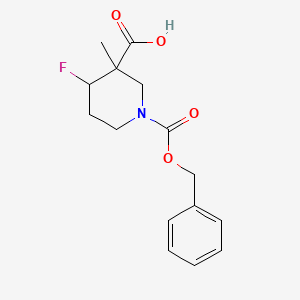
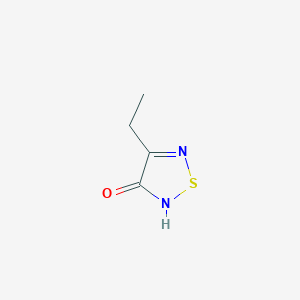
![N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide](/img/structure/B13884245.png)
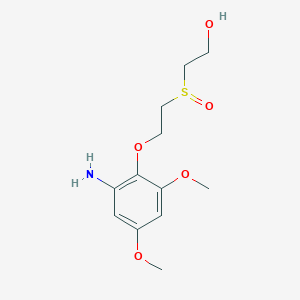
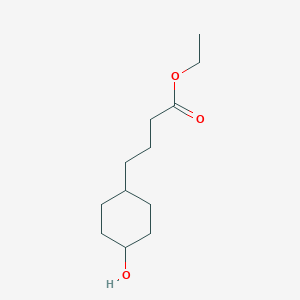
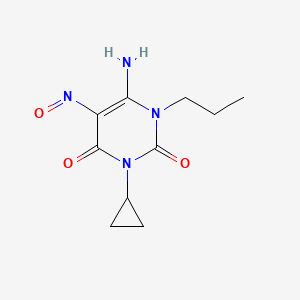
![3-Pyridin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13884277.png)
